An In-depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1)
An In-depth Technical Guide to 1-Pyridine-4-yl-piperidine-4-carboxylic acid (CAS 93913-86-1)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid. This molecule, registered under CAS number 93913-86-1, represents a versatile building block in modern medicinal chemistry, combining the key structural features of a piperidine ring and a pyridine moiety.
Molecular and Physicochemical Profile
1-Pyridine-4-yl-piperidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] The structure features a piperidine ring N-substituted with a pyridine ring at the 4-position, and a carboxylic acid group at the 4-position of the piperidine ring.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 93913-86-1 | [1][3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][4][5] |
| Molecular Weight | 206.24 g/mol | [1][4][5] |
| IUPAC Name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid | [1] |
| Synonyms | 1-(4-Pyridyl)piperidine-4-carboxylic acid | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Storage | Sealed in dry, room temperature conditions | [5] |
The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH. This dual functionality is a key aspect of its utility in drug design, allowing for tailored solubility and interactions with biological targets. The piperidine ring, a common scaffold in many approved drugs, provides a three-dimensional structure that can be crucial for target binding.[6]
Synthesis and Manufacturing
The synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid can be achieved through nucleophilic aromatic substitution. A commonly cited method involves the reaction of a pyridine precursor with a piperidine derivative.
Representative Synthetic Protocol
A documented synthesis involves the reaction of 4-Chloropyridine hydrochloride with ethyl isonicotinate in the presence of a base, such as triethylamine, in a solvent system of ethanol and water.[4] The reaction is conducted at elevated temperatures in a sealed tube.
Step-by-step Methodology:
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Reactant Preparation: 4-Chloropyridine hydrochloride (1 equivalent) and triethylamine are dissolved in a mixture of ethanol and water.
-
Addition of Piperidine Moiety: Ethyl isonicotinate (1 equivalent) is added to the solution.
-
Reaction: The mixture is heated in a sealed tube at 150°C for an extended period (e.g., 96 hours). The high temperature is necessary to drive the nucleophilic aromatic substitution, with the piperidine nitrogen of ethyl isonicotinate displacing the chlorine on the pyridine ring.
-
Work-up and Isolation: After cooling, ethanol is added, and any insoluble materials are removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue is suspended in chloroform, and the precipitate is collected by filtration.
-
Final Product: The crude product is recrystallized from a water/N,N-dimethylformamide mixture to yield the final 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.[4]
The choice of ethyl isonicotinate as the starting material for the piperidine fragment is strategic, as the ethyl ester can be hydrolyzed to the carboxylic acid under the reaction conditions or in a subsequent step.
Caption: A generalized workflow for the synthesis of 1-Pyridine-4-yl-piperidine-4-carboxylic acid.
Applications in Research and Drug Development
While specific, large-scale applications of 1-Pyridine-4-yl-piperidine-4-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors.[7][8]
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal component for optimizing ligand-receptor interactions.
The combination of the pyridine ring, which can participate in hydrogen bonding and π-stacking interactions, with the carboxylic acid, a common pharmacophore for interacting with basic residues in protein active sites, makes this molecule a valuable starting point for library synthesis in drug discovery campaigns. Potential therapeutic areas where such scaffolds are relevant include neuroscience, oncology, and infectious diseases.
Safety, Handling, and Storage
As a laboratory chemical, 1-Pyridine-4-yl-piperidine-4-carboxylic acid should be handled with appropriate care in a well-ventilated area or a chemical fume hood.[9]
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1][5]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles or glasses with side shields are recommended.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat should be worn.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[10]
Storage
The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][9]
Spectral Data
At the time of this writing, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, MS, IR) for 1-Pyridine-4-yl-piperidine-4-carboxylic acid is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of any obtained samples. The expected mass spectrometry data would show a molecular ion peak corresponding to its molecular weight. For instance, APCI-MS has shown a peak at m/z 207 [M+H]⁺.[4]
Commercial Availability
1-Pyridine-4-yl-piperidine-4-carboxylic acid is available from various chemical suppliers as a research chemical.[3] Purity levels and available quantities may vary between suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to verify the identity and purity of the material.
Conclusion
1-Pyridine-4-yl-piperidine-4-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. As with any research chemical, proper safety and handling procedures are paramount. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective pharmaceuticals.
References
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1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem . (n.d.). Retrieved from [Link]
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1-pyridin-4-yl-piperidine-4-carboxylic acid - 93913-86-1, C11H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (n.d.). Retrieved from [Link]
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MSDS - Safety Data Sheet . (n.d.). Retrieved from [Link]
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The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central . (2020, May 20). Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed . (2020, May 20). Retrieved from [Link]
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